molecular formula C21H20N2O3S2 B2598455 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(benzylthio)butanamide CAS No. 923430-98-2

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(benzylthio)butanamide

Cat. No. B2598455
M. Wt: 412.52
InChI Key: SAFAPWBGXYLEOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(benzylthio)butanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. This compound is a thiazole derivative that has been synthesized through a multi-step process.

Scientific Research Applications

Synthesis and Characterization

Compounds with thiazolyl and benzo[d]thiazol-2-yl groups have been synthesized and characterized through various methods. For instance, the preparation of N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide demonstrated the utility of 1H, 13C, UV, IR, and mass spectral data in analyzing such molecules (Manolov, Ivanov, & Bojilov, 2021). This emphasizes the compound's role in the advancement of medicinal chemistry through novel synthesis pathways and analytical techniques.

Antimicrobial and Antiproliferative Activities

Thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moieties have shown interesting antimicrobial and antiproliferative activities. A study highlighted that certain derivatives exhibit promising effects against HCT-116 cancer cells, suggesting potential applications in cancer therapy (Mansour, Aboelnaga, Nassar, & Elewa, 2020). This research area is crucial for developing new therapeutics targeting resistant microbial strains and tumor cells.

CDK2 Inhibition for Cancer Treatment

The inhibition of cyclin-dependent kinase 2 (CDK2) is a targeted approach in cancer therapy. N-(5-Bromo-1,3-thiazol-2-yl)butanamide derivatives have been identified as active inhibitors of CDK2, demonstrating the potential for the design of potent and selective cancer therapeutics (Vulpetti, Casale, Roletto, Amici, Villa, & Pevarello, 2006). This area of research contributes significantly to the development of new drugs with improved efficacy and selectivity for cancer treatment.

properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-benzylsulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S2/c24-20(7-4-10-27-12-15-5-2-1-3-6-15)23-21-22-17(13-28-21)16-8-9-18-19(11-16)26-14-25-18/h1-3,5-6,8-9,11,13H,4,7,10,12,14H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFAPWBGXYLEOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)CCCSCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(benzylthio)butanamide

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